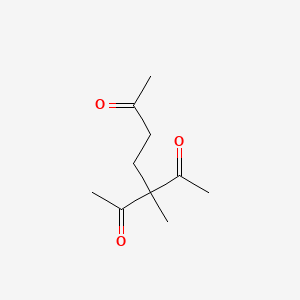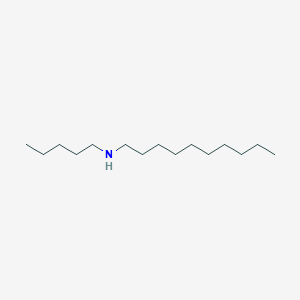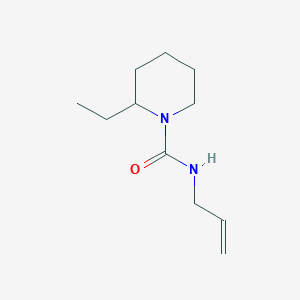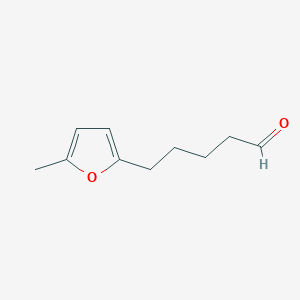![molecular formula C9H8Br2 B14466856 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene CAS No. 70813-87-5](/img/structure/B14466856.png)
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is a chemical compound with the molecular formula C9H14Br2. It is a bicyclic compound featuring two bromine atoms attached to the ninth carbon of the bicyclo[6.1.0]nonane structure. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene typically involves the bromination of bicyclo[6.1.0]nona-2,4,6-triene. The reaction is carried out under controlled conditions to ensure selective bromination at the ninth carbon position. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 9,9-dihydroxybicyclo[6.1.0]nona-2,4,6-triene using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 9,9-dibromo-2,4,6-nonatriene using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products
Substitution: 9,9-Dimethoxybicyclo[6.1.0]nona-2,4,6-triene.
Reduction: 9,9-Dihydroxybicyclo[6.1.0]nona-2,4,6-triene.
Oxidation: 9,9-Dibromo-2,4,6-nonatriene.
Wissenschaftliche Forschungsanwendungen
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity towards certain molecular targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dibromobicyclo[6.1.0]nonane: Similar structure but lacks the triene functionality.
9,9-Dibromobicyclo[6.1.0]non-4-ene: Contains a double bond in the bicyclic structure.
9-Methoxybicyclo[6.1.0]nona-2,4,6-triene: Similar structure with a methoxy group instead of bromine atoms .
Uniqueness
9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene is unique due to its combination of bromine atoms and the triene system within a bicyclic framework. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
70813-87-5 |
|---|---|
Molekularformel |
C9H8Br2 |
Molekulargewicht |
275.97 g/mol |
IUPAC-Name |
9,9-dibromobicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C9H8Br2/c10-9(11)7-5-3-1-2-4-6-8(7)9/h1-8H |
InChI-Schlüssel |
MLZKLKSSTQZXIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC2C(C2(Br)Br)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Ethoxycarbonothioyl)sulfanyl]-3-oxoandrostan-17-yl acetate](/img/structure/B14466778.png)

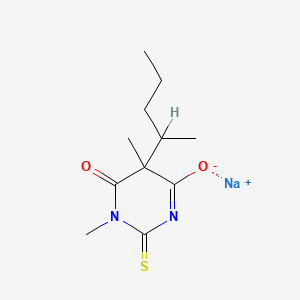
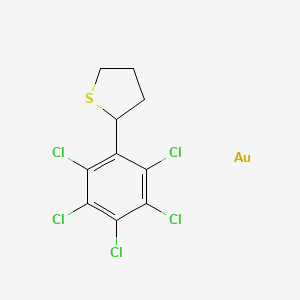
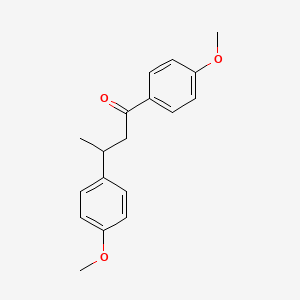
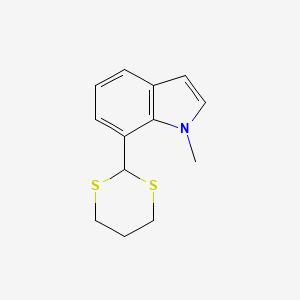
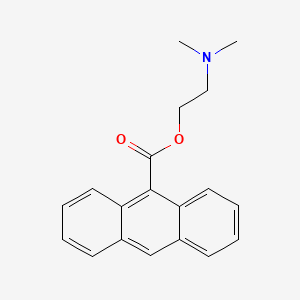
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

![7,7-Dimethyl-1-oxaspiro[3.7]undecane-2,5,9-trione](/img/structure/B14466844.png)
